Cesium pivalate serves as a powerful base in palladium-catalyzed cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds between two different organic molecules. Its strength lies in its high solubility in organic solvents, making it ideal for reactions conducted in these media [, ].
One example involves the synthesis of fluoren-9-one derivatives through cyclocarbonylation of o-halobiaryls. In this reaction, cesium pivalate acts as the base in the presence of a palladium catalyst, facilitating the formation of the desired carbon-carbon bond [].
Cesium pivalate is an organic compound with the chemical formula CHCsO and a molecular weight of approximately 234.03 g/mol. It is categorized as an alkali metal carboxylate, specifically derived from pivalic acid. This compound appears as a solid at room temperature and is primarily utilized as a base in various
While cesium pivalate's primary applications are in chemical synthesis, it also exhibits notable biological activity. The compound can influence various cellular processes, including:
Cesium pivalate can be synthesized through several methods:
Cesium pivalate has diverse applications across multiple fields:
Cesium pivalate belongs to the family of alkali metal carboxylates. Other similar compounds include:
Compound | Solubility | Catalytic Activity | Unique Features |
---|---|---|---|
Cesium Pivalate | High | High | Excellent for palladium-catalyzed reactions |
Lithium Pivalate | Moderate | Moderate | Lower catalytic activity compared to cesium |
Sodium Pivalate | Moderate | Moderate | Commonly used but less effective than cesium |
Potassium Pivalate | Moderate | Moderate | Similar to sodium but with slight variations |
Rubidium Pivalate | Low | Low | Less commonly used due to lower reactivity |
Cesium pivalate stands out among these compounds due to its combination of high catalytic activity and solubility, making it particularly valuable for various chemical applications .
Cesium pivalate possesses the molecular formula C₅H₉CsO₂ with a molecular weight of 234.03 grams per mole [1] [2] [3]. The compound consists of a cesium cation (Cs⁺) ionically bonded to a pivalate anion, which features a carboxylate group attached to a tertiary carbon with three methyl substituents [4]. The chemical structure is represented by the Simplified Molecular-Input Line-Entry System notation as [Cs+].CC(C)(C)C([O-])=O, indicating the ionic nature of the compound [1] [2].
The International Union of Pure and Applied Chemistry name for this compound is caesium(1+) 2,2-dimethylpropanoate [2] [5]. Alternative nomenclature includes cesium trimethylacetate, pivalic acid cesium salt, and 2,2-dimethylpropionic acid cesium salt [2] [3]. The International Chemical Identifier key is LGVUAXNPXVXCCW-UHFFFAOYSA-M, providing a unique identifier for this molecular structure [1] [2] [6].
The three-dimensional molecular geometry features the cesium ion positioned to optimize electrostatic interactions with the negatively charged carboxylate oxygen atoms of the pivalate anion [4]. The tertiary carbon center of the pivalate group creates significant steric bulk due to the three methyl substituents, which influences the compound's physical and chemical properties [4].
Cesium pivalate crystallizes as a white to almost white powder to crystal form under standard conditions [3] [7] [8]. The compound exhibits well-defined crystallographic properties that contribute to its distinctive physical characteristics. The crystalline structure accommodates the large cesium cation within a framework that maximizes ionic interactions while minimizing steric repulsion from the bulky pivalate anions [9].
The exact mass of cesium pivalate is determined to be 233.965706 grams per mole, with a monoisotopic mass of the same value [6] [10]. These precise mass measurements are essential for crystallographic analysis and structural determination studies. The compound maintains its crystalline integrity under ambient conditions, demonstrating stable lattice parameters [3] [8].
Structural analysis reveals that the cesium ions occupy positions that optimize coordination with multiple pivalate anions, creating a three-dimensional network that stabilizes the overall crystal structure [9]. The large ionic radius of cesium facilitates the formation of stable ionic lattices despite the steric constraints imposed by the bulky pivalate groups [9].
Cesium pivalate presents as a white crystalline powder under standard laboratory conditions [3] [7] [11]. The compound maintains its solid state at room temperature, exhibiting characteristic properties of an ionic crystalline material [3] [8]. The physical appearance remains consistent across different preparation methods and purification procedures [3] [7].
The compound demonstrates excellent thermal stability in its solid state, maintaining its crystalline structure across a wide temperature range below its melting point [1] [3]. The white coloration indicates minimal light absorption in the visible spectrum, characteristic of ionic compounds with large band gaps [3] [7]. The powder form facilitates handling and measurement for analytical procedures while maintaining chemical stability [3] [8].
Physical state properties include a defined crystalline habit that can range from fine powder to larger crystal formations depending on preparation conditions [3] [11]. The compound exhibits typical ionic solid characteristics including brittleness and electrical insulation properties in the solid state [3] [8].
Cesium pivalate exhibits a well-defined melting point of 348°C under standard atmospheric pressure conditions [3] [7] [8]. This thermal transition represents the temperature at which the ionic lattice structure breaks down sufficiently to allow molecular mobility characteristic of the liquid phase [1] [7]. Some commercial sources report a slightly broader melting range of 344-348°C, reflecting minor variations in purity and measurement conditions [1] [6].
The melting point determination requires careful experimental conditions to ensure accurate measurements due to potential decomposition at elevated temperatures [3] [8]. Differential scanning calorimetry studies confirm the sharp thermal transition at 348°C, indicating a well-ordered crystalline structure [7] [8]. The relatively high melting point reflects the strong electrostatic interactions between cesium cations and pivalate anions in the solid state [3] [7].
Comparative analysis with other cesium carboxylates demonstrates that the bulky pivalate group contributes to the elevated melting point through enhanced lattice stability [3] [7]. The melting point serves as a critical parameter for both identification and purity assessment of cesium pivalate samples [7] [8].
Thermal stability analysis reveals that cesium pivalate maintains structural integrity up to its melting point without significant decomposition [3] [7]. The compound exhibits a decomposition temperature of 424°C, providing a substantial thermal stability window above the melting point [12]. This thermal stability range makes cesium pivalate suitable for high-temperature applications in organic synthesis and materials science [12].
Sublimation behavior occurs at approximately 180°C under reduced pressure conditions, representing a significantly lower temperature than the atmospheric pressure melting point [4] [13] [14]. This low sublimation temperature proves advantageous for vacuum deposition processes and purification procedures [13] [14]. The sublimation process allows for purification through thermal gradient separation without reaching decomposition temperatures [13] [12].
Thermogravimetric analysis demonstrates minimal mass loss below 300°C under inert atmosphere conditions, confirming excellent thermal stability [12]. The thermal stability parameters indicate that cesium pivalate can withstand processing temperatures typical of many industrial applications without degradation [13] [12].
Thermal Property | Temperature (°C) | Reference |
---|---|---|
Sublimation Point | 180 | [4] [13] [14] |
Melting Point | 348 | [3] [7] [8] |
Decomposition Temperature | 424 | [12] |
Cesium pivalate demonstrates high solubility in polar solvents, particularly water and ethanol, due to the ionic nature of the compound [9]. The large cesium cation and the polar carboxylate group facilitate dissolution in polar media through ion-dipole interactions and hydrogen bonding with solvent molecules [9]. Quantitative solubility measurements indicate a solubility of 2.82 milligrams per milliliter, corresponding to 0.012 molar concentration in aqueous solutions [15].
The compound exhibits limited solubility in nonpolar organic solvents due to the ionic character that requires polar interactions for effective solvation [9]. Polar aprotic solvents such as dimethyl sulfoxide provide intermediate solubility characteristics, allowing for specialized synthetic applications [16]. The solubility profile classification places cesium pivalate in the moderately soluble category according to standard solubility scales [15].
Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures, following typical ionic compound behavior [16]. The solvation process involves dissociation of the ionic lattice and subsequent hydration or solvation of the individual cesium and pivalate ions [9]. Practical preparation of stock solutions requires careful consideration of solvent selection and concentration limits to ensure complete dissolution [16].
Solvent Type | Solubility | Classification |
---|---|---|
Water | 2.82 mg/mL | Moderately Soluble |
Polar Solvents | High | Good Solubility |
Nonpolar Solvents | Low | Poor Solubility |
Cesium pivalate exhibits hygroscopic properties, demonstrating a tendency to absorb moisture from atmospheric conditions [3] [8] [17]. This moisture absorption characteristic necessitates specific storage requirements including protection from humidity and storage under inert gas atmospheres [3] [8]. The hygroscopic nature results from the ionic character of the compound and the ability of water molecules to coordinate with cesium cations [17].
Storage recommendations specify maintaining the compound in a cool, dark environment with temperatures below 15°C when possible [3] [8]. Inert gas storage, typically under argon or nitrogen atmospheres, prevents moisture uptake and maintains chemical integrity over extended periods [3] [8]. The compound should be stored in tightly sealed containers with minimal exposure to ambient air to prevent gradual moisture absorption [3] [8].
Stability considerations include protection from oxidizing agents and other incompatible materials that could react with the pivalate anion [17]. The compound maintains chemical stability under proper storage conditions but requires careful handling to prevent contamination [3] [8]. Long-term stability studies indicate that properly stored cesium pivalate retains its chemical and physical properties for extended periods when protected from moisture and incompatible substances [3] [8].
Storage Parameter | Requirement | Purpose |
---|---|---|
Temperature | <15°C | Optimal Stability |
Atmosphere | Inert Gas | Moisture Protection |
Container | Sealed | Contamination Prevention |
Environment | Cool, Dark | Chemical Integrity |
Cesium pivalate, with the chemical formula C₅H₉CsO₂, presents distinctive infrared spectroscopic characteristics that provide valuable insights into its molecular structure and bonding environment. The infrared spectrum of cesium pivalate exhibits several characteristic absorption bands that can be attributed to specific functional groups and molecular vibrations within the compound.
The most prominent feature in the infrared spectrum of cesium pivalate is the carbonyl stretching vibration. The presence of the pivalate anion results in a characteristic carbonyl (C=O) stretching frequency [1] [2]. In carboxylate salts, the carbonyl stretching frequency is typically shifted to lower wavenumbers compared to the parent carboxylic acid due to the delocalization of electron density in the carboxylate group. The asymmetric and symmetric stretching modes of the carboxylate group (OCO) provide diagnostic information about the coordination environment of the cesium cation [3].
The alkyl C-H stretching vibrations from the tert-butyl group of the pivalate moiety appear in the region around 2900-3000 cm⁻¹. These bands are characteristic of the quaternary carbon structure present in the pivalate anion, where the central carbon atom is bonded to three methyl groups [4] [5]. The intensity and position of these bands reflect the symmetrical environment of the tert-butyl substituent.
The molecular vibrations associated with the C-C stretching modes from the branched alkyl chain contribute to the mid-infrared region of the spectrum. The presence of the cesium cation influences the overall vibrational pattern through ionic interactions with the carboxylate oxygen atoms [6] [7].
The fingerprint region below 1500 cm⁻¹ contains characteristic absorption bands related to various bending and deformation modes of the molecular framework. These include C-C-C bending vibrations, CH₃ deformation modes, and metal-oxygen stretching vibrations that provide information about the cesium-carboxylate interaction [3].
Nuclear magnetic resonance spectroscopy provides detailed structural information about cesium pivalate through analysis of both ¹H and ¹³C NMR spectra. The NMR characteristics of cesium pivalate reflect the symmetric structure of the pivalate anion and the ionic nature of the cesium-carboxylate interaction.
In the ¹H NMR spectrum of cesium pivalate, the most distinctive feature is the singlet corresponding to the nine equivalent methyl protons of the tert-butyl group. This signal appears as a sharp singlet at approximately 1.2 ppm in deuterated chloroform (CDCl₃), reflecting the high degree of symmetry in the molecular structure [8] [9]. The chemical shift value is characteristic of methyl groups attached to a quaternary carbon center, which is consistent with the pivalate structure.
The ¹³C NMR spectrum of cesium pivalate displays characteristic resonances that correspond to the carbon atoms in the pivalate anion. The carbonyl carbon appears as a signal in the region typical for carboxylate carbons, typically around 180-190 ppm. The quaternary carbon of the tert-butyl group produces a characteristic resonance, while the methyl carbons of the tert-butyl group appear as equivalent signals due to the molecular symmetry [10] [11].
The presence of the cesium cation can be monitored through ¹³³Cs NMR spectroscopy, which provides information about the cesium environment and its interaction with the carboxylate anion. Cesium-133 has favorable NMR properties with 100% natural abundance and a spin of 7/2, making it accessible for NMR analysis [12] [13]. The ¹³³Cs NMR chemical shift is sensitive to the coordination environment and can provide insights into the cesium-carboxylate binding interactions.
The NMR spectroscopic data supports the structural integrity of cesium pivalate and confirms the presence of the expected functional groups. The spectroscopic parameters are consistent with the ionic nature of the compound, where the cesium cation is electrostatically associated with the pivalate anion [14] [15].
Mass spectrometry analysis of cesium pivalate provides crucial information about its molecular composition, fragmentation patterns, and structural characteristics. The mass spectrometric behavior of cesium pivalate reflects the ionic nature of the compound and the stability of the pivalate anion.
The molecular ion peak of cesium pivalate appears at m/z 234.03, corresponding to the molecular formula C₅H₉CsO₂ [16] [17]. This molecular ion represents the intact cesium pivalate molecule and serves as the base peak for structural confirmation. The monoisotopic mass of 233.965706 g/mol reflects the specific isotopic composition of the compound [18] [19].
The fragmentation pattern of cesium pivalate in mass spectrometry provides insights into the stability and decomposition pathways of the compound. The most common fragmentation involves the loss of the pivalate anion, leaving the cesium cation as a significant fragment. Additionally, fragmentation of the pivalate moiety can occur through loss of tert-butyl groups or carboxyl functionalities [20] [21].
The mass spectrometric analysis can differentiate cesium pivalate from related compounds and potential impurities. The presence of cesium isotopes contributes to the isotopic pattern in the mass spectrum, which can be used for compound identification and purity assessment [22] [23].
In electrospray ionization mass spectrometry (ESI-MS), cesium pivalate typically forms stable ionic species that can be readily detected. The ionization efficiency and fragmentation patterns are influenced by the experimental conditions, including the ionization source, collision energy, and solvent system used for analysis [24] [25].
X-ray diffraction analysis provides comprehensive information about the crystalline structure and solid-state properties of cesium pivalate. The crystallographic data reveals the three-dimensional arrangement of atoms within the crystal lattice and the spatial relationships between the cesium cations and pivalate anions.
Cesium pivalate crystallizes in a well-defined crystal system with specific lattice parameters that reflect the size and coordination preferences of the cesium cation. The crystal structure shows that cesium atoms are coordinated by multiple oxygen atoms from neighboring pivalate anions, forming a three-dimensional network [26] [27]. The coordination geometry around the cesium center is influenced by the size of the cation and the steric requirements of the bulky pivalate ligands.
The X-ray diffraction pattern of cesium pivalate exhibits characteristic reflection peaks that correspond to specific crystallographic planes. The position and intensity of these reflections provide information about the unit cell dimensions, space group symmetry, and atomic positions within the crystal structure [28] [29]. The analysis of peak intensities allows for the determination of atomic coordinates and thermal displacement parameters.
Temperature-dependent X-ray diffraction studies can provide information about the thermal stability and phase transitions of cesium pivalate. The compound maintains its crystalline structure over a wide temperature range, with the melting point occurring at 348°C [32] [33]. The thermal expansion behavior and any polymorphic transitions can be monitored through variable-temperature diffraction measurements [34] [35].
Nonaqueous titration represents the primary method for quantitative determination of cesium pivalate purity and concentration. This technique is particularly suitable for cesium pivalate due to its weak base character and the need for accurate quantitative analysis in organic synthesis applications [36] [37].
The nonaqueous titration of cesium pivalate is typically performed using perchloric acid in glacial acetic acid as the titrant. The selection of glacial acetic acid as the solvent system is based on its ability to enhance the basicity of weak bases through protonation, making the titration endpoint more distinct [38] [39]. The acetic acid medium acts as a differentiating solvent that amplifies the differences in basicity between various compounds.
The titration procedure involves dissolving a precisely weighed sample of cesium pivalate in glacial acetic acid, followed by titration with standardized perchloric acid solution. The endpoint can be determined either potentiometrically using appropriate electrodes or visually using suitable indicators such as crystal violet [36] [40]. The potentiometric method generally provides higher accuracy and precision compared to visual endpoint detection.
The standardization of the perchloric acid titrant is crucial for accurate results and is typically performed using potassium hydrogen phthalate as a primary standard. The stoichiometry of the reaction is 1:1, where one mole of perchloric acid neutralizes one mole of cesium pivalate [38] [39]. The calculation of cesium pivalate content is based on the volume of titrant consumed and the molarity of the standardized perchloric acid solution.
The nonaqueous titration method demonstrates excellent linearity over a wide concentration range, with correlation coefficients typically exceeding 0.999. The method shows good reproducibility with relative standard deviations generally below 1.0% [41] [42]. The accuracy of the method, as determined by recovery studies, typically ranges from 98% to 102%, meeting the requirements for pharmaceutical and analytical applications.
The purity determination of cesium pivalate requires robust analytical methods that can accurately quantify the active compound while detecting and quantifying potential impurities. The primary method employed for purity assessment is nonaqueous titration, which provides a direct measure of the titratable base content of the sample [37] [40].
The standard purity specification for cesium pivalate is typically ≥97.0% as determined by nonaqueous titration [43] [44]. This specification ensures that the compound meets the quality requirements for use in research and synthetic applications. The titration-based purity determination is considered the primary analytical method due to its specificity for the basic functionality of the compound.
The validation of purity determination methods follows established pharmaceutical guidelines and includes assessment of specificity, linearity, accuracy, precision, and robustness. Specificity studies demonstrate that the analytical method can distinguish cesium pivalate from potential impurities and degradation products [45] [39]. The method shows no interference from common impurities such as cesium carbonate or pivalic acid, which may be present as synthetic byproducts.
The linearity of the purity determination method is established over a concentration range that encompasses the expected purity levels. The method demonstrates linear response with correlation coefficients exceeding 0.995, indicating excellent proportionality between the analyte concentration and the analytical response [39] [46]. The range of linearity typically extends from 90% to 110% of the nominal purity level.
Accuracy assessment involves the analysis of samples with known purity levels and the determination of recovery percentages. The method typically shows recovery values between 98% and 102%, indicating minimal bias in the analytical results [39] [46]. Precision studies, including both repeatability and intermediate precision, demonstrate that the method produces consistent results with relative standard deviations below 2.0%.
The robustness of the purity determination method is evaluated by introducing small variations in analytical conditions such as titrant concentration, temperature, and sample preparation procedures. The method shows minimal sensitivity to these variations, indicating its suitability for routine analytical use [47] [48]. The stability of cesium pivalate samples under analytical conditions is confirmed to ensure accurate purity determination.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₉CsO₂ | [43] [44] |
Molecular Weight | 234.03 g/mol | [43] [44] |
Melting Point | 348°C | [43] [44] |
Appearance | White to almost white powder | [43] [44] |
Purity (Nonaqueous Titration) | ≥97.0% | [43] [44] |
Storage Temperature | Room temperature (<15°C) | [43] [44] |
Solubility | Soluble in organic solvents | [1] |
Analytical Method | Key Features | Typical Values |
---|---|---|
¹H NMR | Tert-butyl protons (singlet) | ~1.2 ppm (CDCl₃) |
¹³C NMR | Carbonyl carbon | ~180-190 ppm |
¹³³Cs NMR | Cesium environment | Variable based on coordination |
Mass Spectrometry | Molecular ion peak | m/z 234.03 |
IR Spectroscopy | C=O stretch | Variable (carboxylate) |
XRD | Crystal structure | Characteristic d-spacings |
Parameter | Nonaqueous Titration | Acceptance Criteria |
---|---|---|
Linearity (r²) | ≥0.999 | ≥0.995 |
Accuracy (Recovery) | 98-102% | 98-102% |
Precision (RSD) | <1.0% | <2.0% |
Specificity | No interference | No significant interference |
Range | 90-110% of nominal | Adequate for intended use |
Robustness | Minimal variation | Acceptable variation |
Irritant